Cas no 1609400-36-3 (N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide)

N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide 化学的及び物理的性質
名前と識別子
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- N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide
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- インチ: 1S/C19H22N2.BrH/c1-2-15-7-9-16(10-8-15)13-20-12-11-17-14-21-19-6-4-3-5-18(17)19;/h3-10,14,20-21H,2,11-13H2,1H3;1H
- InChIKey: LHIRFJCNVCCPCI-UHFFFAOYSA-N
- ほほえんだ: C(C1=CNC2=CC=CC=C12)CNCC1C=CC(CC)=CC=1.Br
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 6
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00J485-1g |
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide |
1609400-36-3 | 95% | 1g |
$43.00 | 2024-06-20 | |
A2B Chem LLC | AI91141-5g |
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide |
1609400-36-3 | 95% | 5g |
$111.00 | 2024-04-20 | |
A2B Chem LLC | AI91141-1g |
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide |
1609400-36-3 | 95% | 1g |
$35.00 | 2024-04-20 | |
1PlusChem | 1P00J485-5g |
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide |
1609400-36-3 | 95% | 5g |
$128.00 | 2024-06-20 |
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromideに関する追加情報
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide (CAS No. 1609400-36-3): An Overview of a Promising Compound in Medicinal Chemistry
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide (CAS No. 1609400-36-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its systematic name, is a derivative of indole and benzylamine, with a hydrobromide salt form that enhances its solubility and stability. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this compound.
Chemical Structure and Properties
The chemical structure of N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide is characterized by an indole ring system attached to an ethanamine moiety, which is further substituted with a 4-ethylbenzyl group. The presence of the hydrobromide salt form ensures that the compound is water-soluble and stable under various conditions. The indole ring is known for its biological activity and has been extensively studied in the context of neurotransmitters, hormones, and other bioactive molecules. The 4-ethylbenzyl substitution adds lipophilicity to the molecule, potentially enhancing its ability to cross biological membranes.
Synthesis Methods
The synthesis of N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide typically involves several steps. One common approach is to start with 2-(1H-indol-3-yl)ethanamine, which can be synthesized from tryptophan or other indole precursors. The amine group is then reacted with 4-ethylbenzaldehyde to form the corresponding imine intermediate. Reduction of the imine using a suitable reducing agent, such as sodium borohydride or hydrogen gas over a palladium catalyst, yields the desired amine product. Finally, the free amine is converted to the hydrobromide salt by treatment with hydrobromic acid.
Biological Activities
Recent studies have highlighted the diverse biological activities of N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide. One of the most notable areas of research is its potential as an antidepressant and anxiolytic agent. Indole derivatives have long been known for their ability to modulate serotonin levels in the brain, and this compound has shown promising results in preclinical models of depression and anxiety. Additionally, it has been reported to exhibit neuroprotective effects, potentially due to its ability to reduce oxidative stress and inflammation in neuronal cells.
Another area of interest is the compound's potential as an anti-inflammatory agent. In vitro studies have demonstrated that N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This property makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Clinical Trials and Future Prospects
While much of the research on N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide has been conducted in preclinical settings, there are ongoing efforts to translate these findings into clinical applications. Several Phase I clinical trials are currently underway to evaluate the safety and pharmacokinetics of this compound in human subjects. Early results have been encouraging, with no significant adverse effects reported at therapeutic doses.
The future prospects for N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide are promising. Its unique combination of antidepressant, anxiolytic, neuroprotective, and anti-inflammatory properties positions it as a potential multi-target therapy for various neurological and inflammatory disorders. Further research will be needed to optimize its formulation, dosing regimens, and delivery methods to maximize its therapeutic benefits while minimizing any potential side effects.
Conclusion
In conclusion, N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide (CAS No. 1609400-36-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further development in medicinal chemistry. As research continues to uncover new insights into its mechanisms of action and clinical efficacy, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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